molecular formula C4H2Cl2N2O B1418189 5,6-Dichloropyrimidin-4-ol CAS No. 88982-91-6

5,6-Dichloropyrimidin-4-ol

Cat. No. B1418189
CAS RN: 88982-91-6
M. Wt: 164.97 g/mol
InChI Key: KBPOBVJWKRFZIG-UHFFFAOYSA-N
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Description

5,6-Dichloropyrimidin-4-ol is a synthetic organic compound with the molecular formula C4H2Cl2N2O . It has an average mass of 164.977 Da and a monoisotopic mass of 163.954422 Da .


Synthesis Analysis

The synthesis of 5,6-Dichloropyrimidin-4-ol involves several steps. One method involves the reaction of 4,6-dihydroxypyrimidines with excess phosphoryl chloride . Another method involves the nucleophilic displacement of the 4,6-chlorine atoms by benzyloxide, followed by oxidation of the sulfide group to sulfone, its displacement by cyanide, and chlorination at the pyrimidine C5 position with NCS .


Molecular Structure Analysis

The molecular structure of 5,6-Dichloropyrimidin-4-ol consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Two of the carbon atoms are substituted with chlorine atoms, and one of the carbon atoms is substituted with a hydroxyl group .

Scientific Research Applications

Sensor Development for Metal Ion Detection

Yadav et al. (2018) and Gupta et al. (2016) explored the use of pyrimidine derivatives similar to 5,6-Dichloropyrimidin-4-ol for developing sensors. They designed and synthesized compounds like 6-amino-5-(((2-hydroxynaphthalen-1-yl)methylene)amino)-2-mercaptopyrimidin-4-ol and 5-(2-hydroxybenzylideneamino)-6-amino-2-mercaptopyrimidin-4-ol, which showed selective recognition and complexation with metal ions like aluminum and nickel. These compounds demonstrated high sensitivity and potential for applications like bacterial cell imaging and mimicking logic gate operations, indicating the versatility of pyrimidine derivatives in sensor technology (Yadav & Singh, 2018) (Gupta, Singhal & Singh, 2016).

Synthesis of Medicinal Compounds

Research by Opitz et al. (2015) and Muralidharan et al. (2019) highlighted the role of pyrimidine derivatives in synthesizing medicinal compounds. They reported an improved synthesis route for 2-substituted 4,6-dichloropyrimidines, which are key intermediates in the synthesis of various medicinal compounds. The studies emphasize the importance of 4,6-dichloropyrimidines in medicinal chemistry due to their role in biological processes and potential for developing novel analgesic and anti-inflammatory agents (Opitz, Sulger, Daltrozzo & Koch, 2015) (Muralidharan, James Raja & Deepti, 2019).

Exploration of Chemical and Biological Properties

Studies by Jansa et al. (2014) and Ray et al. (2022) delved into the chemical and biological properties of pyrimidine derivatives. They synthesized a series of 5-substituted 2-amino-4,6-dichloropyrimidines and explored their inhibitory effects on immune-activated nitric oxide production, indicating potential therapeutic applications. Another study identified and characterized mercaptopyrimidine-based small molecules as inhibitors of nonhomologous DNA end joining, highlighting the biological significance of these compounds in cancer therapy (Jansa, Holý, Dračínský, Kolman, Janeba, Kostecká, Kmoníčková & Zídek, 2014) (Ray, Gopinatha, Sharma, Goyary, Choudhary, Mantelingu, Rangappa & Raghavan, 2022).

Safety And Hazards

5,6-Dichloropyrimidin-4-ol may cause an allergic skin reaction and serious eye irritation . It is recommended to wear protective gloves, protective clothing, and eye protection when handling this compound .

properties

IUPAC Name

4,5-dichloro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N2O/c5-2-3(6)7-1-8-4(2)9/h1H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPOBVJWKRFZIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=O)N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60476040
Record name 5,6-Dichloropyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dichloropyrimidin-4-ol

CAS RN

88982-91-6
Record name 5,6-Dichloropyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dichloropyrimidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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